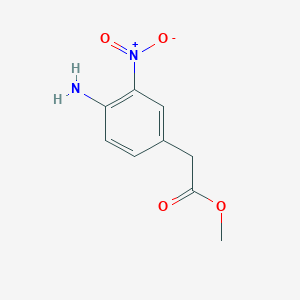

Methyl 2-(4-amino-3-nitrophenyl)acetate

Description

BenchChem offers high-quality Methyl 2-(4-amino-3-nitrophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-amino-3-nitrophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-amino-3-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-15-9(12)5-6-2-3-7(10)8(4-6)11(13)14/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSVFPDFFCHFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40708290 | |

| Record name | Methyl (4-amino-3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40708290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28694-94-2 | |

| Record name | Methyl (4-amino-3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40708290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(4-amino-3-nitrophenyl)acetate

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-(4-amino-3-nitrophenyl)acetate, a valuable intermediate in pharmaceutical and fine chemical synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and thorough analytical characterization.

Introduction

Methyl 2-(4-amino-3-nitrophenyl)acetate (CAS No. 28694-94-2) is an organic compound with the molecular formula C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol .[2] Its structure features a phenylacetate core with both an amino and a nitro group substituted on the benzene ring. This unique substitution pattern makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials. The strategic placement of the nitro and amino groups allows for a range of chemical transformations, offering access to a diverse array of derivatives.

Part 1: Chemical Synthesis

The synthesis of Methyl 2-(4-amino-3-nitrophenyl)acetate is most effectively achieved through the electrophilic nitration of its precursor, Methyl 2-(4-aminophenyl)acetate. The presence of the activating amino group and the deactivating, yet ortho-, para-directing ester group on the benzene ring, makes the regioselectivity of the nitration a critical aspect of this synthesis.

Reaction Mechanism and Rationale

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution.[3] The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[3] The sulfuric acid acts as a catalyst, protonating the nitric acid, which then loses a molecule of water to form the nitronium ion.

The amino group (-NH₂) in the starting material, Methyl 2-(4-aminophenyl)acetate, is a strong activating group and is ortho-, para-directing. The acetate group (-CH₂COOCH₃) is a weak deactivating group and is also ortho-, para-directing. The directing effects of these two groups are synergistic, favoring substitution at the positions ortho to the amino group. Steric hindrance from the acetate group will favor nitration at the 3-position.

Experimental Workflow for the Synthesis of Methyl 2-(4-amino-3-nitrophenyl)acetate

Caption: A flowchart illustrating the key stages in the synthesis and characterization of Methyl 2-(4-amino-3-nitrophenyl)acetate.

Detailed Step-by-Step Protocol

Materials:

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Preparation of the Starting Material Solution: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0°C, dissolve Methyl 2-(4-aminophenyl)acetate in concentrated sulfuric acid. The use of a strong acid ensures that the amino group is protonated, which moderates its activating effect and prevents unwanted side reactions.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cooled in an ice bath. This exothermic reaction generates the nitronium ion.[6]

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of Methyl 2-(4-aminophenyl)acetate, ensuring the temperature of the reaction mixture does not rise above 5-10°C. After the addition is complete, continue to stir the reaction mixture at 0°C for 2-4 hours to ensure complete conversion.

-

Work-up:

-

Pour the reaction mixture slowly onto a large amount of crushed ice with constant stirring. This will precipitate the crude product.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure Methyl 2-(4-amino-3-nitrophenyl)acetate.

Part 2: Analytical Characterization

A thorough characterization of the synthesized Methyl 2-(4-amino-3-nitrophenyl)acetate is essential to confirm its identity and purity. The following analytical techniques are recommended.

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons with distinct splitting patterns and chemical shifts influenced by the amino and nitro groups. A singlet for the methyl ester protons and a singlet for the methylene protons. |

| ¹³C NMR | Resonances for the aromatic carbons, with shifts influenced by the electron-donating amino group and the electron-withdrawing nitro and ester groups. Signals for the carbonyl, methylene, and methyl carbons. |

| FT-IR | Characteristic absorption bands for the N-H stretching of the amino group, asymmetric and symmetric stretching of the nitro group, C=O stretching of the ester, and C-H stretching of the aromatic ring. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (210.19 g/mol ), along with characteristic fragmentation patterns. |

Molecular Structure of Methyl 2-(4-amino-3-nitrophenyl)acetate

Sources

- 1. Methyl 2-(4-amino-3-nitrophenyl)acetate [synhet.com]

- 2. CAS 28694-94-2 | Methyl 2-(4-amino-3-nitrophenyl)acetate - Synblock [synblock.com]

- 3. aiinmr.com [aiinmr.com]

- 4. Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 39552-81-3 | methyl 2-(4-aminophenyl)acetate - Synblock [synblock.com]

- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

An In-depth Technical Guide to Methyl 2-(4-amino-3-nitrophenyl)acetate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-amino-3-nitrophenyl)acetate is a valuable chemical intermediate, distinguished by its unique trifunctional aromatic core. This structure, featuring an amine, a nitro group, and a methyl ester, ortho and para to each other, makes it a versatile building block in the synthesis of a variety of complex organic molecules. Particularly in the pharmaceutical industry, this compound serves as a crucial precursor for the synthesis of heterocyclic scaffolds, most notably benzimidazoles, which are central to numerous therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 2-(4-amino-3-nitrophenyl)acetate, a detailed protocol for its synthesis, an analysis of its spectroscopic characteristics, and an exploration of its significant role in drug discovery and development.

Chemical and Physical Properties

The fundamental properties of Methyl 2-(4-amino-3-nitrophenyl)acetate are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 28694-94-2 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1] |

| Molecular Weight | 210.19 g/mol | [1] |

| Appearance | Yellow to orange solid (predicted) | N/A |

| Boiling Point | Not available | [1] |

| Storage Conditions | Store in a dry, sealed place, protected from light. For long-term storage, 2-8°C is recommended. | N/A |

Synthesis of Methyl 2-(4-amino-3-nitrophenyl)acetate

The primary route for the synthesis of Methyl 2-(4-amino-3-nitrophenyl)acetate is the Fischer esterification of its corresponding carboxylic acid, 4-amino-3-nitrophenylacetic acid. This reaction involves the acid-catalyzed reaction of the carboxylic acid with methanol.

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of Methyl 2-(4-amino-3-nitrophenyl)acetate.

Materials:

-

4-amino-3-nitrophenylacetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and crystallization

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-nitrophenylacetic acid in an excess of anhydrous methanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The crude Methyl 2-(4-amino-3-nitrophenyl)acetate can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Diagram: Synthesis Workflow

Caption: Fischer esterification workflow for the synthesis of Methyl 2-(4-amino-3-nitrophenyl)acetate.

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl ester protons. The aromatic region will be complex due to the substitution pattern. The amino group will also show a broad singlet.

-

Aromatic Protons: Three signals in the aromatic region (approx. 6.8-8.0 ppm). The proton ortho to the nitro group is expected to be the most downfield.

-

Methylene Protons (-CH₂-) : A singlet at approximately 3.6 ppm.

-

Methyl Protons (-OCH₃) : A singlet at approximately 3.7 ppm.[3]

-

Amino Protons (-NH₂) : A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.

-

Carbonyl Carbon (C=O) : Expected to be in the range of 170-175 ppm.

-

Aromatic Carbons : Six distinct signals in the aromatic region (approx. 115-150 ppm). The carbons attached to the nitro and amino groups will be significantly shifted.

-

Methylene Carbon (-CH₂-) : A signal around 40 ppm.

-

Methyl Carbon (-OCH₃) : A signal around 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

-

N-H Stretching : Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching : Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.

-

C=O Stretching : A strong absorption band around 1730-1750 cm⁻¹ for the ester carbonyl group.

-

N-O Stretching : Two strong bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric) for the nitro group.

-

C-N Stretching : In the region of 1250-1350 cm⁻¹.

-

C-O Stretching : In the region of 1000-1300 cm⁻¹.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺) : A peak at m/z = 210, corresponding to the molecular weight of the compound.

-

Fragmentation : Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, M-31), the carbomethoxy group (-COOCH₃, M-59), and potentially the nitro group (-NO₂, M-46).

Applications in Drug Discovery and Development

Methyl 2-(4-amino-3-nitrophenyl)acetate is a key building block in the synthesis of various heterocyclic compounds with potential biological activity. Its primary application lies in the synthesis of substituted benzimidazoles, a scaffold found in a wide range of pharmaceuticals.

Synthesis of Benzimidazole Derivatives

The ortho-phenylenediamine moiety of Methyl 2-(4-amino-3-nitrophenyl)acetate, after reduction of the nitro group, is primed for cyclization reactions to form the benzimidazole ring system. A notable application is in the synthesis of impurities and derivatives of the anthelmintic drug Albendazole.[4]

Diagram: Role in Benzimidazole Synthesis

Caption: General pathway for the synthesis of benzimidazoles from Methyl 2-(4-amino-3-nitrophenyl)acetate.

This synthetic utility makes Methyl 2-(4-amino-3-nitrophenyl)acetate a compound of interest for medicinal chemists developing new drugs targeting a variety of diseases, as the benzimidazole core is known to exhibit a broad range of biological activities, including anthelmintic, antifungal, antiviral, and anticancer properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Methyl 2-(4-amino-3-nitrophenyl)acetate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation : Work in a well-ventilated area, preferably in a fume hood.

-

Inhalation and Contact : Avoid inhalation of dust and contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 2-(4-amino-3-nitrophenyl)acetate is a strategically important chemical intermediate with significant applications in the synthesis of pharmaceutically relevant compounds. Its unique substitution pattern provides a versatile platform for the construction of complex heterocyclic systems. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in drug discovery and development programs.

References

-

International Journal of Innovative Science and Research Technology. (n.d.). A Study of an Anthelmintic Drug- Albendazole Impurities and it's Chemical Synthesis, Portrayal, Mechanism of. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Retrieved from [Link]

-

MDPI. (2018, July 4). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Retrieved from [Link]

-

ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermediate.

-

ResearchGate. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

-

SynZeal. (n.d.). Albendazole Impurities. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis and spectrochemical study of some Albendazole derivatives. Retrieved from [Link]

-

Chemsrc. (n.d.). methyl 2-(4-nitrophenyl)acetate | CAS#:2945-08-6. Retrieved from [Link]

Sources

"solubility of Methyl 2-(4-amino-3-nitrophenyl)acetate in common organic solvents"

An In-depth Technical Guide to the Solubility of Methyl 2-(4-amino-3-nitrophenyl)acetate in Common Organic Solvents

Abstract

Methyl 2-(4-amino-3-nitrophenyl)acetate is a substituted nitroaromatic compound with potential applications in chemical synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in processes such as synthesis, purification, formulation, and screening. This technical guide provides a comprehensive analysis of the predicted solubility of Methyl 2-(4-amino-3-nitrophenyl)acetate based on its molecular structure and physicochemical properties. Furthermore, it outlines a detailed, step-by-step experimental protocol for the quantitative determination of its solubility, enabling researchers to generate reliable and reproducible data. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical methodologies to navigate the challenges associated with the handling and application of this compound.

Introduction

The solubility of a chemical compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems. For a molecule like Methyl 2-(4-amino-3-nitrophenyl)acetate, which possesses multiple functional groups, predicting and determining its solubility profile is a non-trivial yet essential task. In drug development, poor aqueous solubility can severely limit the bioavailability of an active pharmaceutical ingredient (API), while in chemical synthesis, the choice of solvent directly impacts reaction rates, yields, and the ease of product isolation and purification.[1] This guide addresses the absence of comprehensive published solubility data for this specific compound by providing a robust framework for both predicting its solubility based on first principles and for its empirical determination.

Physicochemical Properties and Molecular Structure Analysis

To predict the solubility of Methyl 2-(4-amino-3-nitrophenyl)acetate, a detailed analysis of its molecular structure is necessary. The fundamental principle governing solubility is "like dissolves like," which implies that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[2][3][4]

Known Physicochemical Properties:

Structural Analysis: The structure of Methyl 2-(4-amino-3-nitrophenyl)acetate incorporates several functional groups that contribute to its overall polarity and solubility characteristics:

-

Aromatic Ring: The benzene ring itself is a nonpolar, hydrophobic structure.[6]

-

Amino Group (-NH₂): This is a polar functional group capable of acting as a hydrogen bond donor. This group significantly increases the molecule's ability to interact with polar protic solvents.[7][8]

-

Nitro Group (-NO₂): The nitro group is strongly polar and electron-withdrawing due to the high electronegativity of the oxygen atoms. It can act as a hydrogen bond acceptor. Its presence substantially increases the polarity of the molecule.

-

Methyl Acetate Group (-CH₂COOCH₃): This ester group is polar and contains a carbonyl oxygen that can act as a hydrogen bond acceptor.

Overall Polarity Prediction: The combination of a primary amine, a nitro group, and an ester functionality imparts a significant degree of polarity to the molecule. While the aromatic ring provides some nonpolar character, the influence of the three polar functional groups is expected to dominate. Therefore, Methyl 2-(4-amino-3-nitrophenyl)acetate is predicted to be a polar organic molecule. This polarity suggests that it will exhibit higher solubility in polar solvents and lower solubility in nonpolar solvents.[2]

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, a qualitative prediction of the solubility of Methyl 2-(4-amino-3-nitrophenyl)acetate in various common organic solvents is presented in Table 1. These predictions are for guidance and should be confirmed by experimental determination.

Table 1: Predicted Qualitative Solubility of Methyl 2-(4-amino-3-nitrophenyl)acetate

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Can engage in hydrogen bonding with the -NH₂ and -NO₂ groups. Polarity is well-matched. |

| Ethanol | High | Similar to methanol, ethanol is a polar protic solvent capable of strong hydrogen bonding interactions.[3] | |

| Water | Low to Moderate | While the molecule is polar, the nonpolar aromatic ring and overall size may limit solubility in water compared to small alcohols. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent capable of accepting hydrogen bonds and strong dipole-dipole interactions. Often an excellent solvent for polar organic molecules.[3] |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar aprotic solvent that should effectively solvate the compound.[3] | |

| Acetone | Moderate | Moderately polar aprotic solvent. Expected to be a reasonable solvent, though perhaps less effective than DMSO or DMF. | |

| Acetonitrile | Moderate | A polar aprotic solvent that should offer moderate solubility. | |

| Ethyl Acetate | Low to Moderate | Less polar than the other aprotic solvents listed. Its ester functionality may offer some favorable interaction, but overall polarity mismatch will limit solubility. | |

| Nonpolar | Toluene | Low to Insoluble | The polarity mismatch between the highly polar solute and nonpolar toluene is significant.[3] |

| Hexane | Insoluble | Very nonpolar solvent. Strong "like dissolves like" mismatch predicts negligible solubility.[3] | |

| Dichloromethane (DCM) | Low to Moderate | While often considered nonpolar, DCM has a significant dipole moment and can dissolve moderately polar compounds. Some solubility is expected. |

Experimental Protocol for Solubility Determination

The following section provides a detailed, step-by-step methodology for the quantitative determination of the solubility of Methyl 2-(4-amino-3-nitrophenyl)acetate using the reliable shake-flask method.[9]

4.1. Materials and Equipment

-

Methyl 2-(4-amino-3-nitrophenyl)acetate (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

4.2. Safety Precautions

-

Always consult the Safety Data Sheet (SDS) for Methyl 2-(4-amino-3-nitrophenyl)acetate and all solvents before use.[10][11]

-

Nitroaromatic compounds can be hazardous; handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

-

Perform all operations in a well-ventilated fume hood.

4.3. Experimental Workflow

4.4. Step-by-Step Methodology

-

Preparation:

-

To a series of glass vials, add a pre-weighed amount of the chosen solvent (e.g., 2 mL).

-

Add an excess amount of solid Methyl 2-(4-amino-3-nitrophenyl)acetate to each vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can be run to confirm the time to equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand in a temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

-

Sampling and Filtration:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particles.

-

-

Dilution:

-

Perform an accurate serial dilution of the filtered sample with the appropriate solvent to bring the concentration into the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).

-

A calibration curve must be prepared using standard solutions of known concentrations of Methyl 2-(4-amino-3-nitrophenyl)acetate.

-

-

Calculation:

-

Using the concentration obtained from the calibration curve, calculate the original concentration in the saturated solution by applying the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Data Interpretation and Application

The experimentally determined solubility data provides invaluable insights for various applications:

-

Process Chemistry: The data guides the selection of optimal solvents for reactions to ensure all reactants remain in solution. It is also crucial for developing purification strategies, such as selecting an appropriate solvent system for recrystallization (a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures).

-

Formulation Science: For pharmaceutical applications, solubility data is the first step in formulation development.[13] It helps in selecting excipients and designing dosage forms (e.g., solutions, suspensions) that can deliver the API effectively.

-

Preclinical Research: Understanding solubility is essential for designing in vitro and in vivo experiments, as it affects the concentrations that can be achieved in biological assays and the potential for compound precipitation.

Conclusion

References

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]

-

ACS Publications. (n.d.). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Solubility of Things. (n.d.). Functional Groups: Definition and Importance. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Vedantu. (n.d.). How do functional groups influence solubility class 11 chemistry CBSE. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Allen. (n.d.). Aromatic Compounds: Nomenclature, Characteristics and Conditions. Retrieved from [Link]

-

PubMed. (2025, August 13). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Chemsrc. (n.d.). methyl 2-(4-amino-3-nitrophenyl)acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of selected aromatic compounds in water at 25 °C. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

DTIC. (n.d.). The Solubility of Several Aromatic Hydrocarbons in Water. Retrieved from [Link]

-

ChemTalk. (n.d.). Solubility Rules & Chart. Retrieved from [Link]

-

PubMed. (2016, September 10). Novel high/low solubility classification methods for new molecular entities. Retrieved from [Link]

-

Diva-Portal.org. (n.d.). Computational and Experimental Models for the Prediction of Intestinal Drug Solubility and Absorption. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, July 1). Solubility Rules. [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. Retrieved from [Link]

-

Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

Sources

- 1. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 2. tutorchase.com [tutorchase.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. Khan Academy [khanacademy.org]

- 5. CAS 28694-94-2 | Methyl 2-(4-amino-3-nitrophenyl)acetate - Synblock [synblock.com]

- 6. Aromatic Compounds: Nomenclature, Characteristics and Conditions [allen.in]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 9. diva-portal.org [diva-portal.org]

- 10. fishersci.com [fishersci.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

A Technical Guide to the Chemical Reactivity of the Amino Group in Methyl 2-(4-amino-3-nitrophenyl)acetate

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the amino group in Methyl 2-(4-amino-3-nitrophenyl)acetate, a key intermediate in the synthesis of various organic compounds. The molecule's reactivity is dictated by a complex interplay of electronic and steric effects from its three distinct functional groups: an activating amino group, a strongly deactivating ortho-positioned nitro group, and a weakly deactivating methyl acetate moiety. This document explores the molecule's fundamental properties, including basicity and nucleophilicity, and details its behavior in key chemical transformations such as acylation, alkylation, and diazotization. We provide field-proven, step-by-step protocols for these reactions, supported by mechanistic insights and visual diagrams to guide researchers, scientists, and drug development professionals in leveraging this versatile chemical building block.

Introduction to Methyl 2-(4-amino-3-nitrophenyl)acetate

Methyl 2-(4-amino-3-nitrophenyl)acetate is a substituted aniline derivative with significant potential in organic synthesis, particularly in the creation of dyes and pharmaceutical agents.[1] Its synthetic utility stems from the reactivity of the primary aromatic amino group, which can be strategically modified or replaced. However, the reactivity of this amine is profoundly influenced by the adjacent electron-withdrawing nitro group and the para-positioned methyl acetate group.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 28694-94-2[2][3] |

| Molecular Formula | C₉H₁₀N₂O₄[2][3] |

| Molecular Weight | 210.19 g/mol [2][3] |

| Appearance | (Varies, typically a solid) |

The Electronic Landscape: A Tale of Competing Influences

The reactivity of the amino group in Methyl 2-(4-amino-3-nitrophenyl)acetate is not straightforward. It is the result of a delicate balance between the powerful, opposing electronic effects of its neighboring substituents.

-

The Amino Group (-NH₂): As a substituent, the amino group is a potent activator and ortho-, para-director for electrophilic aromatic substitution.[4] This is due to its ability to donate its lone pair of electrons into the benzene ring's π-system, a phenomenon known as the resonance or mesomeric effect (+M). This donation increases the electron density at the ortho and para positions.

-

The Nitro Group (-NO₂): Conversely, the nitro group is one of the strongest deactivating groups.[5] It withdraws electron density from the ring through both the inductive effect (-I) and a powerful resonance effect (-M).[4][6] This withdrawal significantly reduces the overall electron density of the aromatic ring, making it less susceptible to electrophilic attack.

-

The Methyl Acetate Group (-CH₂COOCH₃): The ester-containing side chain is weakly deactivating overall due to the electron-withdrawing nature of the carbonyl group.

The critical feature of this molecule is the ortho-relationship between the activating amino group and the deactivating nitro group. The nitro group's strong electron-withdrawing capacity directly counteracts the amino group's electron-donating tendency. This has two major consequences:

-

It drastically reduces the nucleophilicity and basicity of the amino group's lone pair.

-

It creates significant steric hindrance around the amino group, potentially impeding the approach of bulky reagents.

Caption: Interplay of electronic and steric effects on the amino group.

Fundamental Reactivity of the Amino Group

Basicity

The basicity of an aromatic amine is a direct measure of the availability of the nitrogen's lone pair to accept a proton. For Methyl 2-(4-amino-3-nitrophenyl)acetate, the amino group is significantly less basic than that of aniline. This is primarily due to the powerful electron-withdrawing nitro group positioned ortho to it.

This effect can be understood by comparing it to nitroanilines. In both ortho- and para-nitroaniline, a resonance structure can be drawn where the amino nitrogen's lone pair is delocalized across the ring and onto the nitro group's oxygen atoms.[7] This delocalization makes the lone pair less available for protonation. The meta-isomer lacks this direct resonance delocalization, making it the most basic of the three nitroaniline isomers.[7] Since our target molecule has an ortho-nitro group, its basicity is severely diminished, a critical factor to consider in acid-catalyzed reactions where the amine could be protonated and deactivated.[8]

Nucleophilicity

Nucleophilicity, the ability to attack an electrophilic carbon, generally correlates with basicity but is also highly sensitive to sterics.[9] The amino group in our molecule is a modest nucleophile. While the nitrogen lone pair is inherently nucleophilic, its reactivity is tempered by the same resonance and inductive effects that reduce its basicity. Furthermore, the bulky ortho-nitro group provides significant steric hindrance, which can slow reactions with sterically demanding electrophiles. Despite these limitations, the amino group remains the primary site for nucleophilic attack in most reactions.

Key Chemical Transformations

The amino group is a versatile handle for a variety of synthetic modifications. Below are detailed protocols for the most critical transformations.

N-Acylation

Acylation is a robust and common reaction for protecting the amino group or for synthesizing amides. The reaction involves treating the amine with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct.

Causality Behind Experimental Choices:

-

Acylating Agent: Acetic anhydride is a common, cost-effective choice for acetylation. More complex acyl groups can be introduced using the corresponding acid chlorides.

-

Solvent: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred to avoid competing reactions with the acylating agent.

-

Base: A non-nucleophilic base like triethylamine (TEA) or pyridine is used to scavenge the HCl or acetic acid formed during the reaction, driving the equilibrium towards the product.

Protocol: N-Acetylation with Acetic Anhydride

-

Dissolution: Dissolve Methyl 2-(4-amino-3-nitrophenyl)acetate (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise via syringe over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

N-Alkylation

Direct N-alkylation of primary aromatic amines with alkyl halides is often challenging as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and a mixture of products.[10] A more controlled and efficient method is reductive amination (or reductive N-alkylation) , where the amine reacts with an aldehyde or ketone in the presence of a reducing agent.

Causality Behind Experimental Choices:

-

Hydrogen Source: Ammonium formate or glycerol can serve as effective hydrogen sources in transfer hydrogenation.[11][12]

-

Catalyst: Palladium on carbon (Pd/C) is a highly efficient catalyst for the hydrogen transfer process.[11]

-

Reducing Agent: For a two-step process, sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are mild reducing agents suitable for reducing the intermediate imine.

Protocol: Reductive N-Monoalkylation with an Aldehyde

-

Setup: To a solution of Methyl 2-(4-amino-3-nitrophenyl)acetate (1.0 eq) and a chosen aldehyde (1.1 eq) in methanol (MeOH), add 10% Palladium on carbon (Pd/C) (5 mol%).

-

Hydrogen Source: Add ammonium formate (3.0-5.0 eq) in portions.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

-

Filtration: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with ethyl acetate.

-

Workup: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Diazotization and Sandmeyer Reactions

The transformation of a primary aromatic amine into a diazonium salt is one of the most powerful tools in aromatic chemistry.[13] The resulting diazonium group (-N₂⁺) is an excellent leaving group (N₂) and can be substituted by a wide variety of nucleophiles, many of which cannot be introduced by other means.[14][15] This class of reactions is broadly known as the Sandmeyer reaction when a copper(I) salt is used as a catalyst or reagent.[16][17]

Causality Behind Experimental Choices:

-

Diazotizing Agent: Nitrous acid (HONO) is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄).[13]

-

Temperature: The reaction must be kept cold (0-5 °C) because aryl diazonium salts are unstable and can decompose at higher temperatures.[14]

-

Nucleophile/Catalyst: Copper(I) salts (CuCl, CuBr, CuCN) are highly effective for introducing chloro, bromo, and cyano groups, respectively.[16] Other transformations, like iodination with KI, do not require a copper catalyst.[15]

Caption: Key transformations of the amino group in the target molecule.

Protocol: Sandmeyer Chlorination

-

Acidic Solution: Suspend Methyl 2-(4-amino-3-nitrophenyl)acetate (1.0 eq) in a mixture of concentrated HCl and water at 0 °C in a three-neck flask fitted with a thermometer and a dropping funnel.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water. Add this solution dropwise to the amine suspension, ensuring the internal temperature remains below 5 °C. Stir for an additional 30 minutes after the addition is complete. A positive test with starch-iodide paper (turning black) indicates a slight excess of nitrous acid.

-

Catalyst Solution: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl. Cool this solution to 0 °C.

-

Substitution: Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 1-2 hours until gas evolution ceases.

-

Workup: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Chemoselective Reduction of the Nitro Group

While not a reaction of the amino group itself, the reduction of the ortho-nitro group to a second amino group is a synthetically vital transformation, yielding a diamine derivative. The challenge lies in achieving this reduction chemoselectively without affecting the ester functionality.

Table 2: Comparison of Reducing Agents for Nitro Group Reduction

| Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H₂/Pd/C | H₂ gas (balloon or higher pressure), MeOH/EtOAc | Clean, high yield, catalytic.[18] | Can reduce other functional groups (e.g., alkenes, alkynes). |

| Fe/HCl or Fe/NH₄Cl | Refluxing acidic or neutral media | Inexpensive, effective.[18] | Requires acidic workup, generates iron sludge. |

| SnCl₂·2H₂O | HCl, EtOH | Mild, good for sensitive substrates.[18] | Stoichiometric, generates tin waste. |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can be selective for one nitro group in a dinitro compound.[19] | Often requires heat, can have side reactions. |

Protocol: Nitro Group Reduction with Iron

-

Setup: In a round-bottom flask, combine Methyl 2-(4-amino-3-nitrophenyl)acetate (1.0 eq), iron powder (3.0-5.0 eq), and ethanol/water (e.g., 4:1 v/v).

-

Acidification: Add a catalytic amount of concentrated HCl or a stoichiometric amount of ammonium chloride (NH₄Cl).

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir vigorously. Monitor the reaction by TLC. The reaction is usually complete in 2-4 hours.

-

Workup: Cool the reaction to room temperature and filter through Celite® to remove the iron salts, washing the filter cake with hot ethanol.

-

Basification & Extraction: Make the filtrate basic (pH > 8) with aqueous sodium carbonate or ammonia. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the diamino product.

Summary and Outlook

The chemical reactivity of the amino group in Methyl 2-(4-amino-3-nitrophenyl)acetate is a nuanced subject, governed by the powerful and opposing electronic influence of an ortho-nitro group. While its basicity and nucleophilicity are significantly attenuated, the amino group remains a versatile functional handle for a range of critical synthetic operations.

-

Acylation proceeds readily, providing a route to amides and protected amine intermediates.

-

Controlled N-alkylation is best achieved via reductive amination to avoid over-alkylation.

-

Diazotization opens the door to a vast array of Sandmeyer and related reactions, allowing the strategic replacement of the amino group with halides, nitriles, and other functionalities.

-

The adjacent nitro group can be chemoselectively reduced, leading to valuable diamine building blocks.

A thorough understanding of these electronic and steric factors is paramount for any scientist seeking to exploit this molecule's synthetic potential. By carefully selecting reagents and controlling reaction conditions, researchers can effectively navigate its complex reactivity to construct more elaborate molecules for applications in materials science, dye chemistry, and pharmaceutical development.

References

- Google Patents. (n.d.). Process of preparing 4-amino-3-nitro phenol.

- ACS Publications. (2005). Reductive Monoalkylation of Aromatic and Aliphatic Nitro Compounds and the Corresponding Amines with Nitriles. Organic Letters.

- Wikipedia. (n.d.). Sandmeyer reaction.

- ACS Publications. (2013). Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source.

- Biosynth. (n.d.). 4-Amino-3-nitrophenol.

- Sci-Hub. (n.d.). Methyl 2-amino-4-(3-nitrophenyl)-4H-benzo[h]chromene-3-carboxylate.

- RSC Publishing. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances.

- NIH. (2020). A Walk through Recent Nitro Chemistry Advances. PMC.

- StackExchange. (2016). Why does nitration of aromatic amines give meta directed nitro compounds?.

- Wikipedia. (n.d.). Reduction of nitro compounds.

- Master Organic Chemistry. (2017). Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect).

- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).

- RSC Publishing. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis.

- OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- NIH. (n.d.). A general electrochemical strategy for the Sandmeyer reaction. PMC.

- NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.

- YouTube. (2017). Directing Effect of the Nitro Group in EAS.

- ACS Publications. (2025). Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor as a Process Intensification Strategy for Highly Selective Paracetamol Synthesis.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- ResearchGate. (n.d.). General procedure for the acylation of 4-nitrophenol.

- Synblock. (n.d.). CAS 28694-94-2 | Methyl 2-(4-amino-3-nitrophenyl)acetate.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- Google Patents. (n.d.). Process for the reduction of nitro derivatives to amines.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.

- Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.

- J&K Scientific LLC. (n.d.). Methyl 2-(4-nitrophenyl)acetate | 2945-08-6.

- Google Patents. (n.d.). Alkylation Process of Aromatic Amines.

- ResearchGate. (2025). Synthesis of N,N‐diethyl‐N‐{4‐[(E)‐(4‐nitrophenyl)diazenyl]phenyl}amine via in situ diazotisation and coupling in supercritical carbon dioxide.

- ResearchGate. (n.d.). Diazotization of 4-amino-3-nitrobenzaldehyde.

- PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.

- Arabian Journal of Chemistry. (n.d.). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2.

- ChemicalBook. (2025). Methyl 2-(4-aMino-3-nitrophenyl)acetate | 28694-94-2.

- MySkinRecipes. (n.d.). Methyl 2-(4-amino-3-nitrophenyl)acetate.

Sources

- 1. Methyl 2-(4-amino-3-nitrophenyl)acetate [myskinrecipes.com]

- 2. CAS 28694-94-2 | Methyl 2-(4-amino-3-nitrophenyl)acetate - Synblock [synblock.com]

- 3. Methyl 2-(4-aMino-3-nitrophenyl)acetate | 28694-94-2 [chemicalbook.com]

- 4. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ionike.com [ionike.com]

- 13. Diazotisation [organic-chemistry.org]

- 14. organicchemistryguide.com [organicchemistryguide.com]

- 15. Sandmeyer Reaction [organic-chemistry.org]

- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 17. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 19. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Electronic Effects of Substituents on the Phenyl Ring of Methyl 2-(4-amino-3-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the amino (-NH2), nitro (-NO2), and methyl acetate (-CH2COOCH3) substituents on the phenyl ring of Methyl 2-(4-amino-3-nitrophenyl)acetate. The interplay of inductive and resonance effects governs the electron density distribution within the aromatic system, profoundly influencing the molecule's reactivity, spectroscopic properties, and potential as a pharmacophore. This document delineates the theoretical underpinnings of these electronic effects, outlines experimental and computational methodologies for their characterization, and offers insights into their implications for drug design and development.

Introduction: The Significance of Electronic Effects in Aromatic Systems

Substituents on a benzene ring fundamentally alter the electron density of the aromatic system, thereby dictating its nucleophilicity and reactivity in chemical transformations.[1] These alterations, collectively known as electronic effects, are broadly classified into two categories: the inductive effect and the resonance effect.[2][3][4] The inductive effect is the polarization of sigma (σ) bonds due to electronegativity differences between atoms, a permanent effect that diminishes with distance.[3][5] The resonance effect, or mesomeric effect, involves the delocalization of pi (π) electrons through the conjugated system, resulting in a redistribution of electron density across multiple atoms.[2][3]

In the context of drug development, understanding the electronic landscape of a molecule like Methyl 2-(4-amino-3-nitrophenyl)acetate is paramount. The electron distribution influences non-covalent interactions with biological targets, metabolic stability, and pharmacokinetic properties. This guide dissects the individual and combined electronic contributions of the amino, nitro, and methyl acetate groups to provide a foundational understanding for researchers in medicinal chemistry and related fields.

Analysis of Substituent Effects on the Phenyl Ring

The electronic character of the phenyl ring in Methyl 2-(4-amino-3-nitrophenyl)acetate is a consequence of the cumulative effects of its three substituents.

The Amino (-NH2) Group: A Powerful Activating Group

The amino group is a strong activating group, meaning it increases the electron density of the benzene ring, making it more susceptible to electrophilic attack.[6] This is primarily due to its powerful electron-donating resonance effect (+M). The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system.[7][8] This delocalization increases the electron density, particularly at the ortho and para positions relative to the amino group.[9][10][11]

While the nitrogen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I), the resonance effect is significantly stronger and dominates the overall electronic influence of the amino group.[7][12]

Caption: Resonance delocalization of the nitrogen lone pair in an amino-substituted ring.

The Nitro (-NO2) Group: A Strong Deactivating Group

Conversely, the nitro group is a potent deactivating group, withdrawing electron density from the phenyl ring and making it less reactive towards electrophiles.[8][13] This is a result of both a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-M).[10][14] The highly electronegative oxygen atoms pull electron density through the sigma bonds, and the π-system of the nitro group can accept electrons from the benzene ring, creating a positive charge within the ring, particularly at the ortho and para positions.[13][15][16] This deactivation makes electrophilic substitution reactions significantly slower compared to unsubstituted benzene.[15]

Caption: Resonance withdrawal of electron density by the nitro group.

The Methyl Acetate (-CH2COOCH3) Group: A Weakly Deactivating Group

The methyl acetate group attached via a methylene (-CH2-) linker exhibits a more nuanced electronic effect. The ester group itself is electron-withdrawing due to the electronegativity of the oxygen atoms and the resonance of the carbonyl group.[17] However, the intervening methylene group isolates the phenyl ring from the direct resonance-withdrawing effect of the carbonyl. Therefore, the primary influence of the -CH2COOCH3 group is a weak electron-withdrawing inductive effect (-I).

The Interplay of Substituents in Methyl 2-(4-amino-3-nitrophenyl)acetate

In this polysubstituted benzene ring, the powerful activating effect of the amino group and the strong deactivating effect of the nitro group are the dominant forces. The amino group at position 4 and the nitro group at position 3 create a "push-pull" system. The amino group donates electron density into the ring, while the adjacent nitro group withdraws it. This arrangement leads to a highly polarized aromatic ring.

The directing effects of these groups are also crucial. The amino group is an ortho, para-director, while the nitro group is a meta-director.[9][16] In electrophilic aromatic substitution reactions, the position of the incoming electrophile is primarily dictated by the most powerfully activating group.[18] Therefore, the amino group would direct incoming electrophiles to its ortho and para positions.

Experimental and Computational Characterization

A multi-faceted approach combining spectroscopic analysis and computational modeling is essential for a thorough understanding of the electronic effects in Methyl 2-(4-amino-3-nitrophenyl)acetate.

Spectroscopic Analysis

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for probing the electron density at different positions on the phenyl ring.

-

¹H NMR: The chemical shifts of the aromatic protons are highly sensitive to the electronic environment.[19][20] Electron-donating groups shield adjacent (ortho and para) protons, causing their signals to appear at a lower chemical shift (upfield).[21][22] Conversely, electron-withdrawing groups deshield these protons, shifting their signals downfield.[21] In Methyl 2-(4-amino-3-nitrophenyl)acetate, the protons ortho and para to the activating amino group would be expected to be shifted upfield compared to those influenced by the deactivating nitro group.

-

¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring also reflect the electron density.[20] Carbons attached to electron-donating groups will be shielded (upfield shift), while those bonded to electron-withdrawing groups will be deshielded (downfield shift).

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of Methyl 2-(4-amino-3-nitrophenyl)acetate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Spectral Analysis: Assign the signals to the respective protons and carbons based on their chemical shifts, integration (for ¹H), and coupling patterns. Compare the observed chemical shifts to those of related, less substituted compounds to quantify the substituent chemical shifts (SCS).

Hammett Plots: Quantifying Electronic Effects

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds.[23] It relates the rate or equilibrium constant of a reaction to the Hammett substituent constant (σ), which is a measure of the electronic-donating or -withdrawing ability of a substituent.[24][25] While not a direct experimental protocol for the target molecule itself, comparing the reactivity of a series of related compounds with varying substituents allows for the determination of the reaction constant (ρ), indicating the sensitivity of the reaction to electronic effects.[25]

Table 1: Hammett Substituent Constants (σp)

| Substituent | σp Value | Electronic Effect |

| -NH₂ | -0.66 | Strongly Electron-Donating |

| -NO₂ | 0.78 | Strongly Electron-Withdrawing |

| -CH₃ | -0.17 | Weakly Electron-Donating |

Data sourced from established literature values.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a powerful in-silico approach to visualize and quantify the electronic properties of molecules.[26][27][28]

3.3.1 Molecular Electrostatic Potential (MEP) Maps

MEP maps provide a visual representation of the charge distribution on the molecular surface. Regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. For Methyl 2-(4-amino-3-nitrophenyl)acetate, the MEP map would be expected to show a high electron density around the amino group and a low electron density near the nitro group.

3.3.2 Natural Bond Orbital (NBO) Analysis

NBO analysis provides detailed information about charge distribution, orbital interactions, and resonance effects. It can quantify the delocalization of the nitrogen lone pair of the amino group into the ring and the withdrawal of electron density by the nitro group.

Computational Workflow

Caption: A typical DFT workflow for analyzing electronic properties.

Implications for Drug Development

The distinct electronic landscape of Methyl 2-(4-amino-3-nitrophenyl)acetate has several important implications for its potential use in drug development:

-

Target Binding: The polarized nature of the aromatic ring can facilitate specific non-covalent interactions, such as hydrogen bonding and π-π stacking, with amino acid residues in a protein's active site. The electron-rich region near the amino group could act as a hydrogen bond acceptor, while the electron-poor region influenced by the nitro group could interact favorably with electron-rich aromatic residues like tryptophan or tyrosine.

-

Metabolic Stability: The electron density of the aromatic ring influences its susceptibility to metabolic transformations, particularly oxidation by cytochrome P450 enzymes. The deactivating effect of the nitro group may confer some resistance to oxidative metabolism at certain positions.

-

Pharmacokinetics: The overall polarity of the molecule, influenced by the substituents, will affect its solubility, membrane permeability, and ultimately its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

The electronic effects of the amino, nitro, and methyl acetate substituents on the phenyl ring of Methyl 2-(4-amino-3-nitrophenyl)acetate create a complex and highly polarized molecular environment. The strong electron-donating resonance of the amino group and the powerful electron-withdrawing inductive and resonance effects of the nitro group are the dominant influences. A comprehensive understanding of these effects, achieved through a combination of advanced spectroscopic techniques and computational modeling, is critical for predicting the molecule's reactivity and for the rational design of new therapeutic agents. The principles and methodologies outlined in this guide provide a robust framework for researchers and scientists to explore and harness the electronic properties of substituted aromatic systems in the pursuit of novel drug candidates.

References

-

La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

-

BYJU'S. (2024, January 15). Inductive Effect vs. Resonance Effect: What's the Difference? Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

-

LibreTexts. (n.d.). 8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

TMP Chem. (2014, February 22). Activating and Deactivating Groups in Aromatic Substitution. Retrieved from [Link]

-

Study.com. (n.d.). Substituents on an aromatic ring can alter both the stereo-selectivity and reactivity of an... Retrieved from [Link]

-

Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

-

Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th... Retrieved from [Link]

-

Semantic Scholar. (n.d.). Kinetic Study and Hammett Correlations in the Chemistry of m-Nitro and m-Amino Benzoic acid Hydrazides by Using Thallium(III) in. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry. Retrieved from [Link]

-

SCM. (2016, May 5). Analyzing substituent effects. Retrieved from [Link]

-

Stasyuk, O. A., Szatylowicz, H., Krygowski, T. M., & Fonseca Guerra, C. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Physical Chemistry Chemical Physics, 18(17), 11624-11633. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

American Chemical Society. (n.d.). Reexamination of electronic effects in ring-substituted phenyl esters. Correlation of spectral and kinetic properties with .sigma.0. Retrieved from [Link]

-

Quora. (2018, October 20). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Retrieved from [Link]

-

National Institutes of Health. (2012, March 6). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Substituent effects of nitro group in cyclic compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ester dance reaction on the aromatic ring. Retrieved from [Link]

-

National Institutes of Health. (2022, June 13). Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. Retrieved from [Link]

-

TMP Chem. (2017, May 2). Directing Effect of the Nitro Group in EAS. Retrieved from [Link]

-

ACS Publications. (2022, June 13). Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. Retrieved from [Link]

-

AIP Publishing. (2017, October 26). Electronic structure of BN-aromatics: Choice of reliable computational tools. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) 15N NMR: Substituent effect analysis in para- and meta-substituted phenylhydrazines. Retrieved from [Link]

-

ACS Publications. (n.d.). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

-

Michigan State University. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]

-

SciSpace. (n.d.). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. Retrieved from [Link]

-

PNAS. (n.d.). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

AIP Publishing. (2009, July 17). Electronic structure of aromatic amino acids studied by soft x-ray spectroscopy. Retrieved from [Link]

-

Senpai Learn. (2016, October 12). Esters: Electron Donating OR Withdrawing? (Lightboard). Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, December 27). Activating effects of amino and hydroxyl groups in different pH. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(4-hydroxy-3-nitrophenyl)acetate | C9H9NO5 | CID 1473109. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. www1.lasalle.edu [www1.lasalle.edu]

- 3. difference.wiki [difference.wiki]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 6. homework.study.com [homework.study.com]

- 7. 8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 8. youtube.com [youtube.com]

- 9. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 10. quora.com [quora.com]

- 11. scispace.com [scispace.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. youtube.com [youtube.com]

- 22. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 23. Hammett equation - Wikipedia [en.wikipedia.org]

- 24. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 26. scm.com [scm.com]

- 27. Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.aip.org [pubs.aip.org]

Stability and Storage of Methyl 2-(4-amino-3-nitrophenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical considerations for the stability and storage of Methyl 2-(4-amino-3-nitrophenyl)acetate (CAS No. 28694-94-2). In the absence of extensive, publicly available stability data for this specific compound, this document synthesizes information from chemical principles, data on structurally analogous compounds, and general best practices for handling aromatic nitro and amino compounds. The guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to maintain the integrity and purity of this compound in a laboratory setting.

Chemical Profile of Methyl 2-(4-amino-3-nitrophenyl)acetate

Methyl 2-(4-amino-3-nitrophenyl)acetate is a multifaceted organic compound with a molecular formula of C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol [1]. Its structure, featuring a phenyl ring substituted with an amino group, a nitro group, and a methyl acetate moiety, suggests a predisposition to certain degradation pathways. Understanding these functional groups is paramount to predicting its stability.

| Property | Value | Source |

| CAS Number | 28694-94-2 | Synblock[1] |

| Molecular Formula | C₉H₁₀N₂O₄ | Synblock[1] |

| Molecular Weight | 210.19 g/mol | Synblock[1] |

| Purity (Typical) | ≥ 98% | Synblock[1] |

Predicted Degradation Pathways and Instability Factors

Hydrolysis of the Ester Linkage

The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 2-(4-amino-3-nitrophenyl)acetic acid and methanol. The rate of this hydrolysis is expected to increase with temperature. For instance, related compounds like p-nitrophenyl acetate are known to hydrolyze, releasing p-nitrophenol[2].

Oxidation of the Amino Group

The aromatic amino group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions. This can lead to the formation of colored impurities and a decrease in the compound's purity over time.

Photodegradation

Aromatic nitro compounds are often light-sensitive. Exposure to UV or even ambient light can promote photochemical reactions, leading to decomposition. Therefore, protection from light is a critical aspect of storage.

Thermal Decomposition

Elevated temperatures can accelerate all degradation pathways. While a specific melting point is not cited in the available literature, it is prudent to assume that high temperatures will compromise the stability of the compound.

Logical Relationship of Degradation Factors

Caption: A typical experimental workflow for assessing the stability of a chemical compound.

Protocol for a Forced Degradation Study

A forced degradation study can rapidly identify the likely degradation pathways and the analytical methods needed to monitor them.

-

Preparation of Stock Solution: Prepare a stock solution of Methyl 2-(4-amino-3-nitrophenyl)acetate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic: Add 0.1 M HCl to an aliquot of the stock solution.

-

Basic: Add 0.1 M NaOH to an aliquot of the stock solution.

-

Oxidative: Add 3% H₂O₂ to an aliquot of the stock solution.

-

Thermal: Heat an aliquot of the stock solution at 60-80 °C.

-

Photolytic: Expose an aliquot of the stock solution to a photostability chamber.

-

-

Time Points: Sample each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be able to separate the parent compound from any degradation products.

-

Data Interpretation: Compare the chromatograms of the stressed samples to the initial time point to identify degradation products and the conditions under which they form.

Summary of Recommendations

| Parameter | Recommendation | Rationale |

| Storage Temperature | 2-8 °C (Refrigerated) or Freezer | To slow down potential degradation reactions. |

| Container | Tightly sealed, amber or opaque | To protect from moisture, air, and light.[1][3] |

| Atmosphere | Standard air (tightly sealed); Inert gas for high sensitivity | To prevent oxidation of the amino group. |

| Handling | Minimize exposure to ambient conditions; Equilibrate before opening | To prevent moisture condensation and degradation. |

| Solutions | Prepare fresh, especially aqueous solutions | To avoid hydrolysis of the ester group.[2] |

Conclusion

While specific stability data for Methyl 2-(4-amino-3-nitrophenyl)acetate is not extensively documented, a thorough understanding of its chemical structure provides a solid foundation for predicting its stability and establishing appropriate storage and handling procedures. By controlling environmental factors such as temperature, light, and moisture, the integrity of this compound can be effectively maintained. For critical applications, it is highly recommended to perform in-house stability studies to confirm these recommendations and establish a definitive shelf-life under specific laboratory conditions.

References

-